molecular formula C21H19ClN2O2 B11499956 1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11499956
M. Wt: 366.8 g/mol
InChI Key: MXAYUGPVBMYVDT-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a methyl group, and a phenyl group attached to a tetrahydro-indazol-4-one core.

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves several steps. The synthetic routes typically include the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones.

    Substitution Reactions: The chloro and methoxy groups are introduced through substitution reactions using appropriate reagents such as chlorinating agents and methoxylating agents.

    Methylation and Phenylation: The methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, including the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding hydroxy derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C21H19ClN2O2/c1-13-21-18(10-15(11-19(21)25)14-6-4-3-5-7-14)24(23-13)17-12-16(22)8-9-20(17)26-2/h3-9,12,15H,10-11H2,1-2H3

InChI Key

MXAYUGPVBMYVDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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